molecular formula C18H19BrN2O4S B2736032 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-37-7

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

货号: B2736032
CAS 编号: 922076-37-7
分子量: 439.32
InChI 键: AEKFQWQCXKBAAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19BrN2O4S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a member of the benzenesulfonamide class known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

  • Molecular Formula : C19H19BrN2O3
  • Molecular Weight : 403.3 g/mol
  • CAS Number : 921812-09-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to interact with human serum albumin (HSA), which is crucial for its pharmacokinetic profile. The interaction mechanism involves static fluorescence quenching and hydrophobic interactions, suggesting a moderate to strong binding affinity to HSA .

Biological Activity Overview

The compound has demonstrated several biological activities:

  • Antidiabetic Activity :
    • Recent studies have indicated that similar benzenesulfonamides exhibit significant hypoglycemic effects in diabetic models. For instance, derivatives of benzenesulfonamides were tested in streptozotocin-induced diabetic rats and showed considerable reductions in blood glucose levels compared to standard treatments like glibenclamide . Although specific data on the tested compound is limited, its structural similarities suggest potential antidiabetic properties.
  • Antimicrobial Properties :
    • Sulfonamide derivatives are often evaluated for their antimicrobial activity. While specific studies on this compound are scarce, related compounds have shown efficacy against various bacterial strains.
  • Potential Hepatotoxicity :
    • Preliminary assessments indicate potential hepatotoxic effects when interacting with cytochrome P450 enzymes. This highlights the importance of further toxicological evaluations for safe therapeutic use .

Study 1: Interaction with Serum Albumin

A study utilized multi-spectroscopic techniques to analyze the binding interactions between the compound and HSA. Results indicated that the binding constant was significant, suggesting a strong interaction that could influence the drug's distribution and efficacy in vivo .

ParameterValue
Binding ConstantModerate to Strong
Interaction TypeStatic Fluorescence Quenching

Study 2: Antidiabetic Evaluation of Similar Compounds

In a comparative study on related benzenesulfonamides:

  • Control Group (Diabetic) : Blood glucose levels remained high.
  • Glibenclamide (Standard Drug) : Showed a reduction of 32.7% in blood glucose levels.
  • Test Compounds : Some derivatives exhibited reductions ranging from 20.7% to 27.5% at a dosage of 100 mg/kg.
CompoundBefore Administration (mg/dL)After Administration (mg/dL)Reduction (%)
Control359 ± 4.5354 ± 7.31.4
Glibenclamide324 ± 6.8218 ± 11.132.7
Test Compound A382 ± 6.5303 ± 6.620.7
Test Compound B472 ± 7343 ± 6.427.5

These findings suggest that modifications in the chemical structure can lead to enhanced biological activity, indicating potential pathways for developing new therapeutic agents based on this scaffold .

属性

IUPAC Name

4-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-18(2)11-25-16-9-6-13(10-15(16)21(3)17(18)22)20-26(23,24)14-7-4-12(19)5-8-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKFQWQCXKBAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。